molecular formula C9H7ClN2O B1415395 3-Chloro-6-(5-methylfuran-2-yl)pyridazine CAS No. 1105195-02-5

3-Chloro-6-(5-methylfuran-2-yl)pyridazine

Cat. No.: B1415395
CAS No.: 1105195-02-5
M. Wt: 194.62 g/mol
InChI Key: VTLLRLIRPLSNNF-UHFFFAOYSA-N
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Description

3-Chloro-6-(5-methylfuran-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 3-position and a 5-methylfuran group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(5-methylfuran-2-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent.

    Furan Substitution: The 5-methylfuran group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative of 5-methylfuran and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(5-methylfuran-2-yl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) in polar aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Products: Amino, thio, or alkoxy derivatives of the pyridazine ring.

    Oxidation Products: Furanones or other oxygenated derivatives.

    Reduction Products: Tetrahydrofuran derivatives.

Scientific Research Applications

3-Chloro-6-(5-methylfuran-2-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It can be employed as a probe to study biological pathways and molecular interactions.

    Agrochemicals: The compound may be used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(5-methylfuran-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The chlorine and furan substituents can influence the compound’s binding affinity and selectivity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-(2-furyl)pyridazine: Similar structure but with an unsubstituted furan ring.

    3-Chloro-6-(5-bromofuran-2-yl)pyridazine: Similar structure but with a bromine atom on the furan ring.

    3-Chloro-6-(5-methylthiophen-2-yl)pyridazine: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

3-Chloro-6-(5-methylfuran-2-yl)pyridazine is unique due to the presence of the 5-methylfuran group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

3-chloro-6-(5-methylfuran-2-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-2-4-8(13-6)7-3-5-9(10)12-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLLRLIRPLSNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401270761
Record name 3-Chloro-6-(5-methyl-2-furanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105195-02-5
Record name 3-Chloro-6-(5-methyl-2-furanyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(5-methyl-2-furanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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